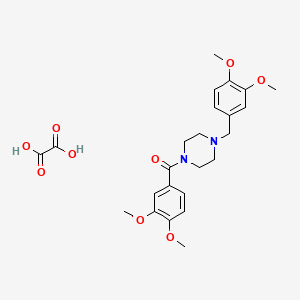
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate, also known as DMBO-DMeOBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate is not fully understood, but it is believed to induce apoptosis in cancer cells through the activation of caspase-3, an enzyme involved in programmed cell death. 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been shown to have low toxicity in vitro, making it a viable candidate for further research. Additionally, 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been shown to have a high binding affinity for certain proteins, which could potentially be utilized in drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate is its low toxicity, which makes it a safe compound to work with in laboratory settings. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
Future research on 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate could focus on optimizing the synthesis method to improve yield and purity, as well as further exploring its potential applications in cancer treatment and imaging. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate and its potential interactions with other compounds.
Méthodes De Synthèse
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde, piperazine, and oxalic acid. The synthesis method has been optimized to improve yield and purity, making 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate a viable compound for research purposes.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been studied for its potential applications in cancer treatment, specifically as a potential anticancer agent. In vitro studies have shown that 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate can induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine oxalate has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4;3-1(4)2(5)6/h5-8,13-14H,9-12,15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGENVCISFUAHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)
![(4aS*,8aR*)-2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)decahydroisoquinoline](/img/structure/B5089491.png)
![5-[(5-iodo-2-furyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089501.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5089517.png)
![ethyl 6-amino-5-cyano-2-propyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5089518.png)
![2-imino-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5089529.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B5089536.png)
![methyl N-{[2-(1H-benzimidazol-1-ylmethyl)-1,3-oxazol-4-yl]carbonyl}-L-valinate](/img/structure/B5089547.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5089562.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5089565.png)